![molecular formula C36H71NO3 B2731449 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide CAS No. 1840942-14-4](/img/structure/B2731449.png)
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyl group, a hydroxymethyl group, and a long-chain unsaturated fatty acid amide. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptadecenyl Chain: This step involves the synthesis of the heptadecenyl chain through a series of reactions, including olefin metathesis and hydrogenation.
Introduction of Hydroxyl and Hydroxymethyl Groups: The hydroxyl and hydroxymethyl groups are introduced via selective oxidation and reduction reactions.
Amidation: The final step involves the formation of the amide bond through a reaction between the heptadecenyl chain and octadecanoic acid under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the heptadecenyl chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or NaBH4 (sodium borohydride) is common.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH) are typically used.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated fatty acid amides.
Substitution: Formation of ethers or esters with varying chain lengths.
Scientific Research Applications
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its role in cellular signaling pathways and membrane dynamics.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and surfactants.
Mechanism of Action
The mechanism of action of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide involves its interaction with specific molecular targets and pathways. It can modulate cellular processes by:
Binding to Receptors: Interacting with cell surface receptors to initiate signaling cascades.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Membrane Integration: Incorporating into cellular membranes, affecting their fluidity and function.
Comparison with Similar Compounds
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide can be compared with other similar compounds, such as:
Ceramides: Similar in structure but differ in the length and saturation of the fatty acid chain.
Sphingolipids: Share a common backbone but have different head groups and functional properties.
Fatty Acid Amides: Vary in the type of fatty acid and amide linkage, influencing their biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting diverse range of applications in scientific research and industry.
Properties
IUPAC Name |
N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i2D3,4D2,6D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-MUVBWDEFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2731366.png)
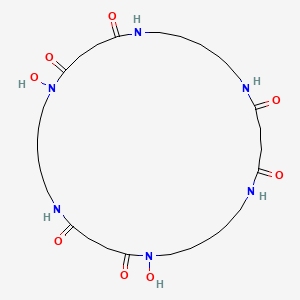
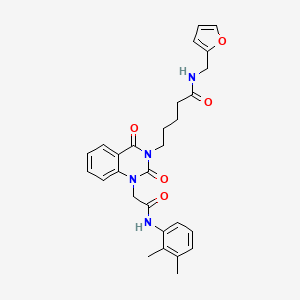
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2731371.png)
![1-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine](/img/structure/B2731372.png)
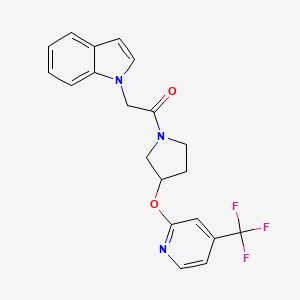
![6-{[4-(4-ethoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2731376.png)
![N-cyclopentyl-2-(2,4-dichlorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2731377.png)
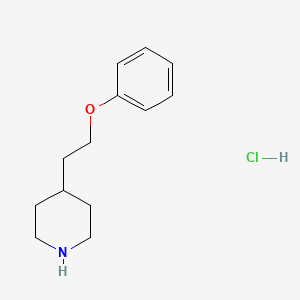
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2731379.png)
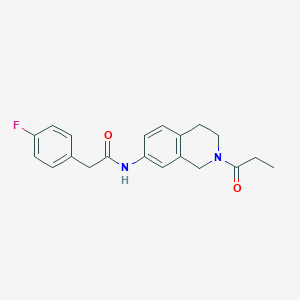
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2731383.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2731385.png)

